molecular formula C25H25N2O7S2- B1228600 sulforhodamine G anion

sulforhodamine G anion

Cat. No. B1228600
M. Wt: 529.6 g/mol
InChI Key: ZTFBWHOIQNNLGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulforhodamine G anion is an anionic fluorescent dye derived from sulforhodamine. It has a role as a fluorochrome. It is an organosulfonate oxoanion and a xanthene dye.

Scientific Research Applications

1. Cytotoxicity Screening

Sulforhodamine B (SRB) assay is utilized for determining cell density, particularly in cytotoxicity screening. This method, optimized for toxicity screening of compounds on adherent cells, involves staining cell monolayers with SRB and measuring the dye that binds to cellular proteins. It's valued for its efficiency, cost-effectiveness, and the ability to test a large number of samples with basic equipment and inexpensive reagents (Vichai & Kirtikara, 2006).

2. Astrocyte Identification

SR101, a derivative of Sulforhodamine, has been widely used as an astrocyte marker. Research shows its active uptake into hippocampal astrocytes, making it a valuable tool for labeling these cells specifically (Schnell, Hagos, & Hülsmann, 2012).

3. Tumor Cell Imaging

SR101's selective labeling properties have been explored in the context of glioma research. It was found to differentiate astrocytic tumor cells from other cell types in cultured astrocytoma cells and rodent xenograft tissue, aiding in the visualization of astrocytic tumors (Georges et al., 2014).

4. Analyzing Dye-Surfactant Interactions

The interaction between sulforhodamine B and cationic surfactants has been studied to understand the association in aqueous solutions. This research is significant for determining the critical micelle concentration of cationic surfactants (Shapovalov & Ponomariov, 2019).

5. Study of Transporter Proteins

SR101 has been instrumental in identifying the thyroid hormone transporter OATP1C1 as the SR101-uptake transporter in the hippocampus and cortex. This discovery has implications for understanding the mechanism of astrocyte identification (Schnell et al., 2013).

6. Photoluminescence Studies

Studies have been conducted on the photooxidation pathway of sulforhodamine B, revealing insights into the nature of intermediate species produced in the presence of TiO2 and visible light radiation. This research is crucial for understanding the photochemical behavior of the dye (Liu et al., 2000).

7. Electroluminescence Applications

Sulforhodamine B has been utilized in studies exploring electrochemically switchable photoluminescence in cationic metallo-supramolecular polymers. This research has potential applications in developing new types of electrochromic devices (Suzuki et al., 2016).

8. Protein Binding Studies

The interaction between sulforhodamine B and human serum albumin has been analyzed, providing insights into the binding mechanism and its implications for drug delivery and fluorescence-based detection methods (Kitamura et al., 2013).

9. Chemosensitivity Testing

The SRB assay is also used for measuring drug-induced cytotoxicity and cell proliferation in chemosensitivity testing, offering a sensitive and stable method for large-scale drug screening applications (Voigt, 2005).

10. Dye-Amine Conjugates Chemistry

Research on the chemistry of sulforhodamine-amine conjugates sheds light on their differing properties and their interactions with biological macromolecules, which is valuable for bioconjugation and labeling studies (Corrie, Davis, & Eccleston, 2001).

properties

Product Name

sulforhodamine G anion

Molecular Formula

C25H25N2O7S2-

Molecular Weight

529.6 g/mol

IUPAC Name

4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C25H26N2O7S2/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33)/p-1

InChI Key

ZTFBWHOIQNNLGY-UHFFFAOYSA-M

SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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